3-Fluoro-2-(methylthio)-4-propoxybenzaldehyde
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Overview
Description
3-Fluoro-2-(methylthio)-4-propoxybenzaldehyde is an organic compound characterized by the presence of a fluorine atom, a methylthio group, and a propoxy group attached to a benzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-(methylthio)-4-propoxybenzaldehyde typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable benzaldehyde derivative.
Fluorination: Introduction of the fluorine atom can be achieved using reagents such as Selectfluor®.
Thioether Formation: The methylthio group is introduced via nucleophilic substitution reactions using methylthiol or its derivatives.
Propoxylation: The propoxy group is added through etherification reactions using propyl alcohol or its derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2-(methylthio)-4-propoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles like amines, thiols, or alkoxides
Major Products Formed
Oxidation: 3-Fluoro-2-(methylthio)-4-propoxybenzoic acid
Reduction: 3-Fluoro-2-(methylthio)-4-propoxybenzyl alcohol
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used
Scientific Research Applications
3-Fluoro-2-(methylthio)-4-propoxybenzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Fluoro-2-(methylthio)-4-propoxybenzaldehyde involves its interaction with specific molecular targets. The fluorine atom, being highly electronegative, can influence the compound’s reactivity and binding affinity to enzymes or receptors. The methylthio and propoxy groups can further modulate the compound’s lipophilicity and overall molecular interactions.
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-2-methylbenzoic acid
- 3-Fluoro-2-methoxybenzaldehyde
- 3-Fluoro-2-(methylthio)phenylmethanol
Uniqueness
3-Fluoro-2-(methylthio)-4-propoxybenzaldehyde is unique due to the specific combination of functional groups attached to the benzaldehyde core. This combination imparts distinct chemical properties, such as increased lipophilicity and specific reactivity patterns, making it valuable for targeted applications in various fields.
Properties
Molecular Formula |
C11H13FO2S |
---|---|
Molecular Weight |
228.28 g/mol |
IUPAC Name |
3-fluoro-2-methylsulfanyl-4-propoxybenzaldehyde |
InChI |
InChI=1S/C11H13FO2S/c1-3-6-14-9-5-4-8(7-13)11(15-2)10(9)12/h4-5,7H,3,6H2,1-2H3 |
InChI Key |
PYDDKOJOPKZVBV-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C(=C(C=C1)C=O)SC)F |
Origin of Product |
United States |
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